Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein
Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein
Brand Name:
Vulcanchem
CAS No.:
943517-73-5
VCID:
VC0128006
InChI:
InChI=1S/C20H10O5.2C2HF3O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*3-2(4,5)1(6)7;;/h1-8,21-22H;2*(H,6,7);;/q;;;2*+1/p-2
SMILES:
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)[Hg+])OC5=C3C=CC(=C5[Hg+])O.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]
Molecular Formula:
C24H10F6Hg2O9
Molecular Weight:
957.509
Bis(2,2,2-trifluoroacetato-kappaO)di-mercury Fluorescein
CAS No.: 943517-73-5
Cat. No.: VC0128006
Molecular Formula: C24H10F6Hg2O9
Molecular Weight: 957.509
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943517-73-5 |
|---|---|
| Molecular Formula | C24H10F6Hg2O9 |
| Molecular Weight | 957.509 |
| Standard InChI | InChI=1S/C20H10O5.2C2HF3O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*3-2(4,5)1(6)7;;/h1-8,21-22H;2*(H,6,7);;/q;;;2*+1/p-2 |
| Standard InChI Key | KYKPXIIEBBWLMX-UHFFFAOYSA-L |
| SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)[Hg+])OC5=C3C=CC(=C5[Hg+])O.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator